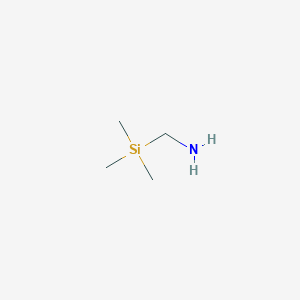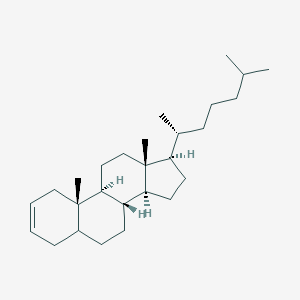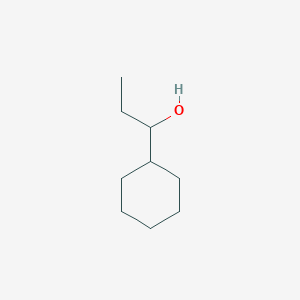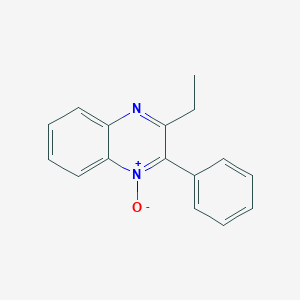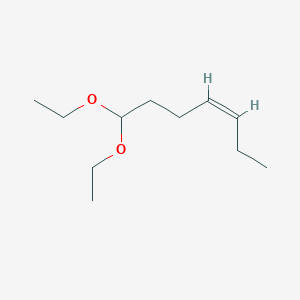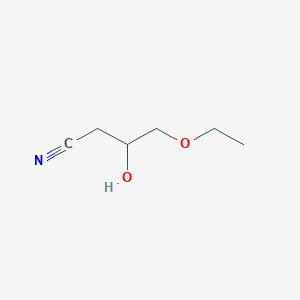![molecular formula C14H15BrClNO5 B103270 (2S,3R,4S,5R,6R)-2-[(5-bromo-4-chloro-1H-indol-3-yl)oxy]-6-methyloxane-3,4,5-triol CAS No. 17016-46-5](/img/structure/B103270.png)
(2S,3R,4S,5R,6R)-2-[(5-bromo-4-chloro-1H-indol-3-yl)oxy]-6-methyloxane-3,4,5-triol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound “(2S,3R,4S,5R,6R)-2-[(5-bromo-4-chloro-1H-indol-3-yl)oxy]-6-methyloxane-3,4,5-triol” is a nucleic acid dye with a molecular weight of 408.62 and a molecular formula of C14H15BrClNO6 .
Molecular Structure Analysis
The molecular structure of this compound is defined by its molecular formula, C14H15BrClNO6 . The presence of bromine and chlorine atoms, along with multiple hydroxyl groups, suggests a complex structure with potential for interesting chemical properties.Physical And Chemical Properties Analysis
The compound has a molecular weight of 408.62 and a molecular formula of C14H15BrClNO6 . More detailed physical and chemical properties, such as melting point or solubility, are not available in the current resources.Wissenschaftliche Forschungsanwendungen
Synthesis Methodologies
The synthesis of complex molecules, including those with bromo, chloro, indolyl, and oxane moieties, is fundamental in medicinal chemistry for the development of new drugs. Studies such as those by Liu et al. (2008) and (2010) describe convenient synthesis approaches for compounds with similar structures, emphasizing the importance of avoiding undesired isomers and achieving high yields through strategic stepwise reactions [Liu, Da-li, Lu, & Miao, 2008; Liu, Da-li, Li, Yang, & Lu, 2010]. Such methodologies are crucial for efficiently accessing a wide range of bioactive compounds for further biological evaluation.
Solubility Studies
Understanding the solubility of compounds in various solvents is essential for their formulation and application in biological systems. Zhang et al. (2012) conducted solubility studies on compounds including d-galactose and d-raffinose pentahydrate in ethanol–water solutions, providing valuable data for the formulation of drugs and nutraceuticals containing similar sugar-like structures [Zhang, Gong, Wang, & Qu, 2012]. This research contributes to optimizing the delivery and efficacy of compounds by enhancing their solubility and stability.
Structural Analysis and Interactions
The detailed structural analysis of molecules, including their intermolecular interactions and crystal structures, is critical for understanding their physical properties and potential biological activities. Barakat et al. (2017) investigated the crystal structure, Hirshfeld surface, and thermal analysis of an indole derivative, highlighting the importance of such analyses in predicting the behavior of similar compounds in biological environments [Barakat, Soliman, Ghabbour, Ali, Al-Majid, Zarrouk, & Warad, 2017]. These findings are instrumental in drug design, where the molecular structure significantly influences the pharmacokinetics and pharmacodynamics of therapeutic agents.
Eigenschaften
IUPAC Name |
(2S,3R,4S,5R,6R)-2-[(5-bromo-4-chloro-1H-indol-3-yl)oxy]-6-methyloxane-3,4,5-triol |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15BrClNO5/c1-5-11(18)12(19)13(20)14(21-5)22-8-4-17-7-3-2-6(15)10(16)9(7)8/h2-5,11-14,17-20H,1H3/t5-,11+,12+,13-,14+/m1/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZMYJTGDNFZJYFN-MFWXUWBHSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C(C(C(C(O1)OC2=CNC3=C2C(=C(C=C3)Br)Cl)O)O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H]1[C@@H]([C@@H]([C@H]([C@@H](O1)OC2=CNC3=C2C(=C(C=C3)Br)Cl)O)O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15BrClNO5 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
392.63 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2S,3R,4S,5R,6R)-2-[(5-bromo-4-chloro-1H-indol-3-yl)oxy]-6-methyloxane-3,4,5-triol | |
CAS RN |
17016-46-5 |
Source


|
| Record name | beta-D-Galactopyranoside, 5-bromo-4-chloro-1H-indol-3-yl 6-deoxy- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0017016465 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

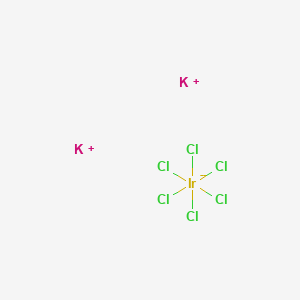
![Silane, trimethyl[(1-methylheptyl)oxy]-](/img/structure/B103192.png)


